molecular formula C20H16ClN3O B2403097 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904633-23-3

(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide

Cat. No.: B2403097
CAS No.: 1904633-23-3
M. Wt: 349.82
InChI Key: RKRZAWPHJDTMFY-VMPITWQZSA-N
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Description

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bipyridine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine in the presence of a palladium catalyst.

    Synthesis of the Acrylamide Backbone: The acrylamide backbone is formed by reacting 4-chlorobenzaldehyde with malononitrile to yield 3-(4-chlorophenyl)acrylonitrile, which is then hydrolyzed to form the corresponding acrylamide.

    Coupling Reaction: The final step involves coupling the bipyridine moiety with the acrylamide backbone using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry.

    Catalysis: It can serve as a catalyst or a catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
  • (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chlorophenyl)acrylamide

Uniqueness

(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide is unique due to the specific positioning of the bipyridine moiety, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-6-3-15(4-7-18)5-8-20(25)24-13-16-9-11-23-19(12-16)17-2-1-10-22-14-17/h1-12,14H,13H2,(H,24,25)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZAWPHJDTMFY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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